3-(2-chloro-1,1,2-trifluoroethoxy)aniline
Overview
Description
3-(2-chloro-1,1,2-trifluoroethoxy)aniline: is a chemical compound with the molecular formula C8H7ClF3NO and a molecular weight of 225.6 g/mol . This compound is known for its unique properties and is widely used as an intermediate in various fields, including pharmaceuticals, agrochemicals, and material chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloro-1,1,2-trifluoroethoxy)aniline typically involves the etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol. The reaction conditions are controlled to ensure the desired product is formed efficiently. The general steps include:
Etherification Reaction: Trifluoromethoxytrifluoroethylene is reacted with 2-chloro-4-aminophenol under controlled conditions to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques and equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(2-chloro-1,1,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aniline derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: 3-(2-chloro-1,1,2-trifluoroethoxy)aniline is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of pesticides, particularly fluorourea, due to its unique chemical properties.
Mechanism of Action
Target of Action: 3-(2-chloro-1,1,2-trifluoroethoxy)aniline is primarily used as an intermediate for the pesticide fluorourea. The primary targets of this compound are the pests that the pesticide fluorourea is designed to eliminate.
Mode of Action: The compound interacts with its targets by being integrated into the synthesis process of the pesticide fluorourea.
Biochemical Pathways: The compound affects the biochemical pathways involved in the synthesis of the pesticide fluorourea. The downstream effects of these pathways are related to the efficacy of the pesticide in eliminating pests.
Pharmacokinetics: The compound is solid and insoluble in water, which may influence its absorption and distribution.
Comparison with Similar Compounds
- 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline
- 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline
Uniqueness: 3-(2-chloro-1,1,2-trifluoroethoxy)aniline is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable as an intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Properties
IUPAC Name |
3-(2-chloro-1,1,2-trifluoroethoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDVHPSQLBRYGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)Cl)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252495 | |
Record name | 3-(2-Chloro-1,1,2-trifluoroethoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-56-5 | |
Record name | 3-(2-Chloro-1,1,2-trifluoroethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloro-1,1,2-trifluoroethoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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